Cas no 4828-05-1 (1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]pyrrolidine-2,3-dione)
![1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]pyrrolidine-2,3-dione structure](https://it.kuujia.com/scimg/cas/4828-05-1x500.png)
4828-05-1 structure
Nome del prodotto:1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]pyrrolidine-2,3-dione
1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]pyrrolidine-2,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]pyrrolidine-2,3-dione
- Quinoline, 7-chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)-, (E)-
- NSC174225
- AR-1K5604
- 4-(4-Dimethylamino-benzyliden)-1-cyclohexyl-2,3-dioxo-pyrrolidin
- n4-(7-chloroquinolin-4-yl)-n1,n1-diethylpent-2-ene-1,4-diamine
- trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline
- 4-(4-Diethylamino-1-methyl-trans-2-butenylamino)-7-chlor-chinolin
- AC1O3JQ4
- AC1Q3MTQ
- Quinoline, 7-chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)-, (E)-; NSC174225; AR-1K5604; 4-(4-Dimethylamino-benzyliden)-1-cyclohexyl-2,3-dioxo-pyrrolidin; n4-(7-chloroquinolin-4-yl)-n1,n1-diethylpent-2-ene-1,4-diamine; trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline; 4-(4-Diethylamino-1-methyl-trans-2-butenylamino)-7-chlor-chinolin; AC1O3JQ4; AC1Q3MTQ;
- NSC-67086
- NSC67086
- 4828-05-1
-
- Inchi: InChI=1S/C19H24N2O2/c1-20(2)16-10-8-14(9-11-16)12-15-13-21(19(23)18(15)22)17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3/b15-12-
- Chiave InChI: BJYYPMJDEGCSSR-QINSGFPZSA-N
- Sorrisi: CN(C)C1=CC=C(C=C1)C=C2CN(C(=O)C2=O)C3CCCCC3
Proprietà calcolate
- Massa esatta: 312.18392
- Massa monoisotopica: 312.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 484
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 40.6Ų
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.207
- Punto di ebollizione: 484.6°C at 760 mmHg
- Punto di infiammabilità: 211.4°C
- Indice di rifrazione: 1.637
- PSA: 40.62
- LogP: 2.81790
1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]pyrrolidine-2,3-dione Letteratura correlata
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
4828-05-1 (1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]pyrrolidine-2,3-dione) Prodotti correlati
- 1865077-49-1(3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide)
- 1224002-54-3(N-(2-methoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide)
- 400087-65-2(2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine)
- 1807208-98-5(Methyl 3-bromo-6-fluoro-2-nitrobenzoate)
- 1098646-41-3(N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)
- 2091135-14-5(1H-Pyrazol-4-amine, 3-methoxy-1-methyl-, hydrochloride (1:2))
- 1804481-20-6(2-(Aminomethyl)-3-(difluoromethyl)-5-hydroxy-6-(trifluoromethoxy)pyridine)
- 1368349-61-4(2-(1-cyclobutylcyclopropyl)acetic acid)
- 1055952-93-6((1R)-5,6-dichloro-2,3-dihydro-1h-inden-1-amine)
- 1805144-67-5(Methyl 2-(difluoromethyl)-5-iodo-6-nitropyridine-3-carboxylate)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
